5-Hydroxy-1-benzofuran-2-sulfonamide

Description

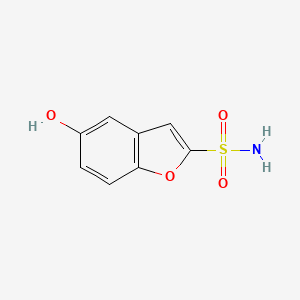

5-Hydroxy-1-benzofuran-2-sulfonamide is a heterocyclic organic compound featuring a benzofuran core fused with a benzene and furan ring. The molecule is substituted with a hydroxyl (-OH) group at position 5 and a sulfonamide (-SO₂NH₂) group at position 2.

Properties

Molecular Formula |

C8H7NO4S |

|---|---|

Molecular Weight |

213.21 g/mol |

IUPAC Name |

5-hydroxy-1-benzofuran-2-sulfonamide |

InChI |

InChI=1S/C8H7NO4S/c9-14(11,12)8-4-5-3-6(10)1-2-7(5)13-8/h1-4,10H,(H2,9,11,12) |

InChI Key |

NLGQKDVWTUPQFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)C=C(O2)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Functional Group Transformations

Phenol Derivatives as Precursors: The synthesis often begins with phenol derivatives substituted at the 4-position with a group (X) that can be converted into a sulfonamide group. Such groups include halogens (Br, Cl, I, F), hydroxyl (OH), or sulfonate esters (OMs, OTs, OTf).

Conversion of Group X to Sulfonamino Group: The halogen or hydroxyl groups are transformed into sulfonamino groups via nucleophilic substitution or sulfonylation reactions. For example, reacting substituted hydroxylamines with ketones in the presence of acids like methanesulfonic acid facilitates the formation of sulfonamide functionalities.

Representative Synthetic Route (From Patent WO2011099010A1)

A notable synthetic route for benzofuran sulfonamide derivatives, which can be adapted for this compound, is described as follows:

This process allows for the preparation of benzofuran sulfonamide derivatives with good yields and purity.

Catalytic and Chemical Conditions Influencing the Synthesis

Catalysts: Transition metal catalysts such as Pd(PPh3)2Cl2 have been shown to be effective in Sonogashira coupling reactions, which are key for constructing benzofuran rings with alkyne precursors.

Acid Catalysis: Methanesulfonic acid and trifluoroacetic acid anhydride are preferred acidic catalysts facilitating rearrangements and sulfonamide group formation.

Solvents: Common solvents include tetrahydrofuran, dimethyl sulfoxide, N-methylpyrrolidone, and acetonitrile depending on the reaction step.

Data Table: Summary of Key Synthetic Steps and Conditions

Research Findings and Optimization Notes

The choice of catalyst and solvent significantly affects the yield and purity of benzofuran derivatives. For example, PdCl2(PPh3)2 was found superior to Pd(PPh3)4 in coupling reactions, improving reproducibility and yield.

Acid strength and type influence the sulfonamide formation step; methanesulfonic acid is preferred for its balance of acidity and compatibility with sensitive functional groups.

The presence of electron-donating substituents on the benzofuran ring generally enhances yields in catalytic annulation processes.

Purification techniques such as recrystallization from methanol or filtration under vacuum are effective for isolating the target sulfonamide compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-1-benzofuran-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce nitro groups to amines.

Substitution: This reaction can replace hydrogen atoms with other substituents.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can yield amines .

Scientific Research Applications

5-Hydroxy-1-benzofuran-2-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It has been studied for its potential antibacterial and antiviral properties.

Medicine: It is being explored as a potential therapeutic agent for various diseases, including cancer and viral infections.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-benzofuran-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with the replication of viral DNA. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

| Compound Name | CAS Number | Core Structure | Substituents | Functional Implications |

|---|---|---|---|---|

| 5-Hydroxy-1-benzofuran-2-sulfonamide | Not provided | Benzofuran | -OH (C5), -SO₂NH₂ (C2) | High polarity, potential H-bonding |

| 5-(Aminomethyl)furan-2-sulfonamide hydrochloride | 56038-70-1 | Furan | -CH₂NH₂ (C5), -SO₂NH₂ (C2), HCl salt | Enhanced solubility, basicity |

| 4-Amino-N-(2-furylmethyl)benzenesulfonamide | 5626-92-6 | Benzene | -NH₂ (C4), -N-(furan-2-ylmethyl) | Bioactivity via amino-furan linkage |

| 5-Methylfuran-2-sulfonyl chloride | 69815-95-8 | Furan | -CH₃ (C5), -SO₂Cl (C2) | Reactive intermediate for synthesis |

| N-(2-furylmethyl)-4-methyl-benzenesulfonamide | 121564-33-8 | Benzene | -CH₃ (C4), -N-(furan-2-ylmethyl) | Lipophilic, membrane permeability |

| 4-(1-Hydroxy-1-methylethyl)-2-furansulfonamide | 210827-34-2 | Furan | -C(CH₃)₂OH (C4), -SO₂NH₂ (C2) | Steric bulk, altered solubility |

Key Findings

Furan derivatives (e.g., 56038-70-1, 69815-95-8) exhibit higher reactivity due to the electron-rich furan ring, whereas benzene derivatives (e.g., 5626-92-6) may prioritize steric effects .

Substituent Effects: Hydroxyl (-OH) vs. Aminomethyl (-CH₂NH₂): The -OH group in the target compound increases polarity and hydrogen-bonding capacity, favoring solubility in aqueous environments. In contrast, the -CH₂NH₂ group in 56038-70-1 introduces basicity, enabling salt formation (e.g., hydrochloride) for improved crystallinity and bioavailability . Sulfonamide (-SO₂NH₂) vs. Sulfonyl Chloride (-SO₂Cl): The -SO₂NH₂ group is a pharmacophore in many drugs, while -SO₂Cl (e.g., 69815-95-8) serves as a reactive intermediate for synthesizing sulfonamides .

Biological and Synthetic Relevance: Compounds with amino or methyl groups (e.g., 5626-92-6, 121564-33-8) may exhibit enhanced membrane permeability due to reduced polarity. The steric bulk of the -C(CH₃)₂OH group in 210827-34-2 could hinder enzyme binding but improve metabolic stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Hydroxy-1-benzofuran-2-sulfonamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the benzofuran core. For example, sulfonamide introduction may use sulfonyl chloride intermediates under anhydrous conditions with catalysts like pyridine. Reaction optimization includes controlling temperature (e.g., 0–5°C for exothermic steps) and using inert atmospheres (N₂/Ar) to prevent hydrolysis. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions and confirms sulfonamide integration (e.g., NH₂ protons at δ 5–6 ppm).

- X-ray crystallography : SHELX programs refine crystal structures to determine bond angles, torsion angles, and hydrogen-bonding networks . ORTEP-III generates 3D thermal ellipsoid models for visualizing molecular packing .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. What preliminary biological assays are used to evaluate its bioactivity?

- Methodological Answer : Initial screens include:

- Antimicrobial assays : Disk diffusion/MIC tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Fluorometric assays targeting carbonic anhydrase or cyclooxygenase isoforms to assess sulfonamide pharmacodynamics .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line heterogeneity, solvent effects). Strategies include:

- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to calculate weighted effect sizes .

- Dose-response validation : Re-test conflicting results with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) .

- Structural analogs : Compare activity trends with derivatives (e.g., fluorobenzofurans) to isolate substituent effects .

Q. What advanced strategies improve yield in multi-step syntheses?

- Methodological Answer :

- Catalyst screening : Transition metals (Pd/C, CuI) for coupling reactions (e.g., Suzuki-Miyaura) enhance regioselectivity .

- Flow chemistry : Continuous reactors minimize side products in sulfonation steps by precise temperature/residence time control.

- DoE (Design of Experiments) : Statistically optimize parameters (e.g., solvent polarity, stoichiometry) using software like MODDE .

Q. How does X-ray crystallography elucidate interaction mechanisms with biological targets?

- Methodological Answer : Co-crystallization with target proteins (e.g., carbonic anhydrase II) reveals binding modes. SHELXL refines electron density maps to identify hydrogen bonds between the sulfonamide group and Zn²⁺ in active sites. Anisotropic displacement parameters (ADPs) quantify ligand-induced conformational changes .

Q. What computational approaches predict reactivity and toxicity?

- Methodological Answer :

- QSAR models : Train datasets on sulfonamide derivatives to correlate substituents (e.g., logP, Hammett σ) with activity/toxicity .

- Molecular docking (AutoDock Vina) : Simulate binding affinities to prioritize synthesis targets .

- ADMET prediction : SwissADME or ProTox-II assess pharmacokinetic risks (e.g., hepatotoxicity, CYP inhibition) .

Data Contradiction and Reproducibility

Q. How should researchers design studies to ensure reproducibility in pharmacological evaluations?

- Methodological Answer :

- Blinded assays : Use third-party labs to repeat key experiments (e.g., IC₅₀ determinations) .

- Negative controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions .

- Open data : Share raw spectra, crystallographic files (CIF), and assay protocols via repositories like Zenodo or ChEMBL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.